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1. Introduction

2-Ethylphenyl acetate is an aromatic ester that contributes to the flavor and fragrance profiles

of various natural products. As a volatile organic compound, its characterization is of significant

interest to researchers, scientists, and professionals in the food, beverage, and pharmaceutical

industries. It has been identified as a naturally occurring compound in fruits such as guava

(Psidium guajava)[1]. Its structural isomer, ethyl phenylacetate, is more widely documented and

utilized as a flavoring agent, known for its pleasant, sweet, honey-like aroma, and is found in

various foods and beverages, including juices and wines[2][3][4][5].

These application notes provide a comprehensive overview of the sensory profile of related

phenylacetate esters, their application in flavor development, and detailed protocols for their

analytical and sensory evaluation.

2. Sensory & Chemical Profile

While specific sensory data for 2-Ethylphenyl Acetate is limited, the profile of its close isomer,

ethyl phenylacetate, is well-documented and provides a valuable reference. Ethyl

phenylacetate is recognized for its potent sweet, floral, and honey-like characteristics, making it

a versatile ingredient in flavor creation[4][6][7].

Table 1: Chemical and Physical Properties of Phenylacetate Esters
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Property 2-Ethylphenyl Acetate Ethyl Phenylacetate

Molecular Formula C10H12O2[1][8] C10H12O2[2][9]

Molecular Weight 164.20 g/mol [1][8] 164.20 g/mol [2][9]

CAS Number 3056-59-5[1][8] 101-97-3[2][3]

Appearance -
Colorless to pale yellowish

liquid[2][4][5][9]

Boiling Point - 227 - 229 °C[2][4]

| Solubility | - | Soluble in alcohol and fixed oils; slightly soluble in water[5][7][9] |

Table 2: Sensory Profile of Ethyl Phenylacetate (Reference for 2-Ethylphenyl Acetate)

Sensory Aspect Descriptor

Odor

Sweet, floral, honey, rose, balsamic,
cocoa[4][7]. Described as a pleasant,
fruity aroma[2].

Taste (at 10 ppm) Sweet, fruity, honey, cocoa, apple, woody[3].

| General Character | Adds warmth and depth to a wide range of flavors[6]. |

3. Applications in Flavor Profiling & Development

Ethyl phenylacetate is a valuable component for building and enhancing specific flavor profiles

due to its complex honey and fruity notes. It is used to impart depth and warmth across various

flavor categories. The following table, based on data for ethyl phenylacetate, provides

suggested starting levels for its use in flavors intended for beverages or bouillons at a 0.05%

dosage[6].

Table 3: Suggested Usage Levels of Ethyl Phenylacetate in Flavor Concentrates
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Flavor Category Suggested Level (ppm) Notes

Brown Flavors

Caramel, Brown Sugar 50 Adds depth and complexity[6].

Cocoa 100

Provides an essential honey

note often found in cocoa

beans[6].

Chocolate 50
Balances cocoa and dairy

notes[6].

Vanilla Flavors

French Vanilla 100

Rebalances the profile, adding

depth to counter powdery

notes[6].

Vanilla Bean 10 Adds complexity and depth[6].

Fruit Flavors

Lychee 20

Helps bridge the gap between

dominant rose notes and fruity

characters[6].

Peach & Apricot 20
Adds a warm, honeyed

background note[6].

Pineapple 20

Adds an extra element of

depth to fresh pineapple

profiles[6].

Other Flavors

Honey Varies

A vital ingredient that blends

well with both bright floral and

heavy clover notes[6].

Hazelnut 40

Particularly effective in

hazelnut and praline

profiles[6].
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| Brandy | 10 | Adds a subtle and useful character in spirit flavors[6]. |

Experimental Protocols
Protocol 1: Analysis of Volatile Flavor Compounds by Gas Chromatography-Mass Spectrometry

(GC-MS)

This protocol outlines a general method for the identification and quantification of volatile

compounds like 2-Ethylphenyl Acetate in a liquid food matrix. Gas Chromatography-Mass

Spectrometry (GC-MS) is a powerful technique for separating and identifying individual

components in a complex mixture[10][11][12].

Objective: To identify and quantify 2-Ethylphenyl Acetate and other volatile flavor compounds

in a sample.

Materials:

GC-MS System with a suitable capillary column (e.g., DB-5ms, HP-5MS).

Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME) supplies.

Solvents (e.g., Dichloromethane, Diethyl Ether), high purity.

Internal Standard (IS) solution (e.g., p-bromofluorobenzene at 100 µg/mL).

Sample vials, syringes, and other standard laboratory glassware.

Nitrogen gas for sample concentration.

Procedure:

Sample Preparation (LLE Method):

1. Pipette 10 mL of the liquid sample (e.g., fruit juice) into a separatory funnel.

2. Add a known amount of internal standard.

3. Add 5 mL of dichloromethane or another suitable organic solvent.
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4. Shake vigorously for 2 minutes, periodically venting the funnel.

5. Allow the layers to separate completely.

6. Collect the organic (bottom) layer, which contains the extracted volatile compounds.

7. Repeat the extraction twice more with fresh solvent.

8. Combine the organic extracts and dry over anhydrous sodium sulfate.

9. Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen[13].

GC-MS Analysis:

1. Inject 1 µL of the concentrated extract into the GC-MS.

2. GC Conditions (Example):

Injector Temperature: 250°C.

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold

for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

3. MS Conditions (Example):

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Ionization Mode: Electron Impact (EI) at 70 eV.

Scan Range: m/z 40-450.

Data Analysis:

1. Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST,

Wiley)[10][14].
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2. Confirm identification using retention indices (Kovats index).

3. Quantify the target analyte (2-Ethylphenyl Acetate) by comparing its peak area to the

peak area of the internal standard[14][15].
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(Mass Spectral Library)
Quantify Analyte

(vs. Internal Standard)
Final Report

Click to download full resolution via product page

GC-MS analysis workflow for volatile flavor compounds.

Protocol 2: Descriptive Sensory Evaluation

This protocol describes a method for characterizing the flavor profile of a product containing 2-
Ethylphenyl Acetate using a trained sensory panel. Descriptive analysis is essential for

quantifying sensory attributes and understanding how an ingredient impacts the overall

perception[16][17].

Objective: To identify and quantify the key aroma and flavor attributes of a sample.

Materials:

Trained sensory panel (8-12 members).

Sensory evaluation booths with controlled lighting and ventilation.

Samples for evaluation, presented in coded, identical containers.

Reference standards for key aroma attributes (e.g., honey, floral, fruity).

Data collection software or ballots.

Procedure:
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Panel Training & Lexicon Development:

1. Conduct orientation sessions to familiarize panelists with the product type.

2. Present a wide range of related products and reference standards to the panel.

3. Through discussion and consensus, the panel develops a lexicon of descriptive terms

(e.g., "honey," "floral," "green," "fruity") to describe the samples' sensory characteristics.

4. Panelists are trained to use these terms reproducibly and to rate their intensity on a

defined scale (e.g., a 15-point line scale).

Sample Evaluation:

1. Prepare samples under consistent conditions and code them with random three-digit

numbers.

2. Present samples to panelists in a randomized, balanced order to minimize bias.

3. Panelists evaluate each sample individually in the sensory booths.

4. For each sample, panelists rate the intensity of each attribute from the agreed-upon

lexicon. A palate cleanser (e.g., unsalted crackers, water) is used between samples.

Data Analysis:

1. Collect the intensity ratings from all panelists.

2. Analyze the data using statistical methods, such as Analysis of Variance (ANOVA), to

determine significant differences between samples for each attribute.

3. Principal Component Analysis (PCA) can be used to visualize the relationships between

samples and their sensory attributes.

4. The results are often presented in a spider or radar plot to provide a visual representation

of the flavor profile[18].
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Workflow for a descriptive sensory analysis protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1277458#application-of-2-ethylphenyl-acetate-in-
flavor-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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